molecular formula C21H23N5OS B2435014 N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921540-05-8

N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2435014
CAS No.: 921540-05-8
M. Wt: 393.51
InChI Key: OWDZNJCSIOMOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of oncology. Its core structure, featuring an imidazotriazole scaffold fused to a dihydropyridine ring, is designed to mimic aspects of kinase inhibitor pharmacophores, suggesting potential as a modulator of key cellular signaling pathways. While its specific molecular target is under active investigation, structurally related compounds have demonstrated potent activity against various protein kinases, enzymes that are frequently dysregulated in cancers and inflammatory diseases (source) . Researchers are exploring this compound primarily for its ability to induce apoptosis and inhibit proliferation in diverse cancer cell lines, providing a valuable chemical tool for deconvoluting the signaling networks that drive tumor survival and growth (source) . The inclusion of the phenethyl-acetamide moiety is a strategic feature intended to enhance cell permeability and target affinity, making it a sophisticated probe for in vitro mechanistic studies and high-throughput screening campaigns aimed at discovering novel therapeutic targets. This compound is offered exclusively for use in laboratory research to further the understanding of disease mechanisms and identify new opportunities for drug discovery.

Properties

IUPAC Name

2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c1-16-7-9-18(10-8-16)25-13-14-26-20(25)23-24-21(26)28-15-19(27)22-12-11-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDZNJCSIOMOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide can be achieved through several methods. A common approach involves the condensation of a suitable imidazo[2,1-c][1,2,4]triazole derivative with a phenethyl amine under specific conditions. Typically, this reaction is carried out in a polar solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve optimized reaction conditions to enhance yield and purity. This might include the use of continuous flow reactors, automated monitoring systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide undergoes various types of chemical reactions. These include:

  • Oxidation: : The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

  • Reduction: : Reduction of the compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of reduced derivatives.

  • Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution: : Halogens (Cl2, Br2), amines (NH2R), and various alkylating agents

Major Products

The major products formed from these reactions vary depending on the type of reaction. Oxidation typically yields oxygenated derivatives, reduction produces hydrogenated compounds, and substitution reactions result in various substituted acetamides.

Scientific Research Applications

Anticancer Activity

The compound has shown promise in anticancer research. A study investigated the cytotoxic effects of imidazo[2,1-b]thiazole derivatives on various human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting potential as anticancer agents. Specifically, compounds with similar structural motifs have been reported to target cancer cells effectively through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity Evaluation

A series of derivatives related to N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide were evaluated for their cytotoxicity against HepG2 and MDA-MB-231 cell lines. The study found that modifications in the imidazo structure significantly influenced the cytotoxic potency. The most effective compounds exhibited IC50 values in the low micromolar range .

Anti-inflammatory Potential

Molecular docking studies have suggested that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Inhibiting this enzyme could lead to reduced inflammation and pain in various conditions such as arthritis and asthma .

Research Findings

In silico evaluations indicated that the compound could bind effectively to the active site of 5-LOX, suggesting a mechanism for its anti-inflammatory effects. Further experimental validation is required to confirm these findings and explore its therapeutic utility in inflammatory diseases .

Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial activity. Compounds with similar imidazole and thiazole moieties have been documented to exhibit broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria.

Evidence from Literature

Research has shown that imidazole derivatives can disrupt bacterial cell wall synthesis or function as enzyme inhibitors in microbial metabolism. Studies have demonstrated that certain derivatives possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Structure-Based Drug Design

The unique structure of this compound makes it an attractive candidate for structure-based drug design. Computational methods can be employed to optimize its pharmacological properties by modifying specific functional groups to enhance efficacy and selectivity against target proteins.

Computational Studies

Molecular modeling studies have been utilized to predict the binding affinity of this compound with various biological targets. By employing techniques such as molecular dynamics simulations and quantitative structure–activity relationship (QSAR) modeling, researchers aim to refine the compound's structure for improved therapeutic outcomes .

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. This modulation could affect various cellular processes, ultimately leading to the compound's observed effects.

Comparison with Similar Compounds

N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide can be compared with other compounds containing the imidazo[2,1-c][1,2,4]triazole core. Similar compounds include:

  • Imidazo[1,2-a]pyridines: : These compounds share a similar fused ring structure but differ in their biological and chemical properties.

  • Benzimidazoles: : Although structurally different, benzimidazoles also exhibit a wide range of biological activities.

  • Triazolothiadiazines: : These compounds have a related heterocyclic system but exhibit distinct reactivity and applications.

This compound stands out due to its unique structural features and specific applications in various research fields.

Biological Activity

N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide (CAS#: 921540-05-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C21H23N5OSC_{21}H_{23}N_{5}OS, with a molecular weight of 393.5 g/mol. The compound's structure includes an imidazo[2,1-c][1,2,4]triazole moiety, which is known for its diverse pharmacological properties.

Anticancer Properties

Numerous studies have investigated the anticancer potential of compounds related to this compound. Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In Vitro Studies : A study evaluated the cytotoxicity of similar compounds against human cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). Compounds demonstrated IC50 values ranging from 0.01 µM to 14.31 µM depending on the specific derivative and cell line tested .
  • Mechanisms of Action : The mechanisms underlying the anticancer activity often involve the induction of apoptosis and inhibition of cell proliferation through various pathways including the inhibition of topoisomerase-IIa and disruption of microtubule dynamics .

Structure–Activity Relationship (SAR)

The biological activity of this compound has been linked to its structural components:

Structural ComponentActivity
Imidazo[2,1-c][1,2,4]triazoleAntitumor activity via apoptosis induction
Phenethyl groupEnhances lipophilicity and cellular uptake
Thioacetamide moietyMay contribute to unique binding interactions

Case Studies

Several case studies highlight the effectiveness of compounds structurally related to N-phenethyl derivatives:

  • Study on Antiproliferative Activity : A series of triazole-containing compounds were synthesized and tested against cervical and bladder cancer cell lines. The most active compound showed an IC50 value significantly lower than standard chemotherapeutics .
  • Mechanistic Insights : Research indicated that certain derivatives could inhibit specific kinases involved in cell cycle regulation (e.g., Aurora-A kinase), further supporting their potential as anticancer agents .

Q & A

Q. What are the established synthetic routes for N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, and what reaction conditions are critical for optimizing yield?

Answer: The synthesis typically involves multi-step reactions:

  • Imidazo-triazole core formation : Condensation of glyoxal derivatives with ammonia and formaldehyde under acidic conditions (pH 4–6, 60–80°C) to construct the bicyclic scaffold .
  • Thioacetamide coupling : Reaction of the thiol-functionalized intermediate with chloroacetamide derivatives using bases like K₂CO₃ or Et₃N in DMF/THF (room temperature, 12–24 hours) .
  • Critical conditions : Strict temperature control during cyclization (prevents side reactions) and anhydrous solvents for thiol-alkylation (improves yield by 15–20%) .
  • Purification : Column chromatography (hexane:ethyl acetate, 7:3) or recrystallization (ethanol/water) achieves >95% purity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most effective?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the imidazo-triazole core and acetamide linkage (e.g., δ 5.4–5.6 ppm for methylene protons adjacent to sulfur) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 435.12) and detects isotopic patterns for sulfur/chlorine .
  • X-ray Crystallography : Resolves 3D conformation, dihedral angles between p-tolyl and imidazo-triazole rings (e.g., 78.5° tilt influences binding affinity) .

Q. What initial biological screening approaches are recommended to assess this compound’s bioactivity?

Answer:

  • In vitro assays :
    • Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination; 48–72 hours) .
    • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Target identification : Fluorescence polarization assays for kinase inhibition (e.g., EGFR) or SPR for protein binding .

Q. How can researchers determine the solubility and stability of this compound under physiological conditions?

Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, quantified via HPLC-UV .
  • Stability :
    • Thermal : TGA/DSC analysis (decomposition >200°C indicates solid-state stability) .
    • Hydrolytic : Incubation in buffer solutions (pH 1–9) with LC-MS monitoring for degradation products .

Q. What role does the p-tolyl substituent play in modulating biological activity?

Answer:

  • Enhanced lipophilicity : The methyl group increases logP by ~0.8 units, improving membrane permeability (compared to unsubstituted phenyl) .
  • Steric effects : Bulkier substituents (e.g., methoxy) reduce binding to hydrophobic enzyme pockets, as shown in comparative SAR studies .

Advanced Research Questions

Q. How can synthesis be optimized for gram-scale production while maintaining purity?

Answer:

  • Flow chemistry : Continuous flow reactors reduce reaction times (e.g., 2 hours vs. 24 hours batch) and improve reproducibility for imidazo-triazole formation .
  • Catalyst optimization : Cu(OAc)₂ in t-BuOH/H₂O (3:1) increases thiol-alkylation yield to 85% .
  • In-line purification : Coupling synthesis with automated flash chromatography reduces manual handling .

Q. How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Assay standardization : Validate cell lines (e.g., ATCC authentication) and control for serum concentration (e.g., 10% FBS vs. serum-free) .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies (e.g., N-oxide derivatives) .
  • Structural analogs : Compare activity of p-tolyl vs. 4-fluorophenyl derivatives to isolate substituent effects .

Q. What strategies are employed to study structure-activity relationships (SAR) of derivatives?

Answer:

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at the phenyl ring .
  • Computational modeling : Docking studies (AutoDock Vina) predict binding modes to targets like COX-2 or topoisomerase II .
  • Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using regression models .

Q. How can computational modeling predict target interactions and metabolic stability?

Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., RMSD <2.0 Å) .
  • ADMET prediction : Tools like SwissADME estimate metabolic lability (e.g., CYP3A4 susceptibility) and blood-brain barrier penetration .

Q. What methodologies assess metabolic stability and in vivo efficacy?

Answer:

  • Liver microsome assays : Incubate with human/rat microsomes (37°C, NADPH) to measure half-life (t₁/₂ >60 minutes preferred) .
  • Pharmacokinetics : IV/oral dosing in rodents with LC-MS/MS plasma analysis (AUC, Cₘₐₓ) .
  • Toxicogenomics : RNA-seq of hepatocytes identifies off-target gene regulation (e.g., CYP450 induction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.